Parishin K

Description

Properties

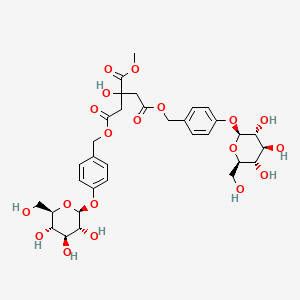

Molecular Formula |

C33H42O19 |

|---|---|

Molecular Weight |

742.7 g/mol |

IUPAC Name |

2-O-methyl 1-O,3-O-bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-hydroxypropane-1,2,3-tricarboxylate |

InChI |

InChI=1S/C33H42O19/c1-46-32(44)33(45,10-22(36)47-14-16-2-6-18(7-3-16)49-30-28(42)26(40)24(38)20(12-34)51-30)11-23(37)48-15-17-4-8-19(9-5-17)50-31-29(43)27(41)25(39)21(13-35)52-31/h2-9,20-21,24-31,34-35,38-43,45H,10-15H2,1H3/t20-,21-,24-,25-,26+,27+,28-,29-,30-,31-/m1/s1 |

InChI Key |

CDVROTYLMGVUMY-DYDXLFEJSA-N |

Isomeric SMILES |

COC(=O)C(CC(=O)OCC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)(CC(=O)OCC3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |

Canonical SMILES |

COC(=O)C(CC(=O)OCC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)(CC(=O)OCC3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Parishin K mechanism of action in neurodegenerative diseases

An In-depth Technical Guide on the Core Mechanism of Action of Parishin Compounds in Neurodegenerative Diseases

Executive Summary

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss and dysfunction, often linked to oxidative stress, neuroinflammation, and protein misfolding[1][2][3][4]. The Parishin family of phenolic glucosides, isolated from Gastrodia elata Blume and Maclura tricuspidata, has emerged as a promising class of neuroprotective agents[5][6][7][8]. This technical guide elucidates the core mechanisms of action of Parishin compounds in mitigating the pathological processes underlying neurodegenerative diseases. The primary mechanisms involve the attenuation of oxidative stress, modulation of inflammatory responses, and regulation of protein quality control pathways like autophagy[5][6][7][9]. This document provides a detailed examination of the signaling pathways involved, quantitative data from preclinical studies, and the experimental protocols used to elucidate these mechanisms.

Core Mechanisms of Action

The neuroprotective effects of Parishin compounds are multifactorial, primarily revolving around three interconnected pathways:

-

2.1 Attenuation of Oxidative Stress: Parishin compounds have been shown to directly combat oxidative stress, a key pathological feature in many neurodegenerative disorders[10][11][12][13]. They achieve this by reducing the levels of reactive oxygen species (ROS) and enhancing the activity of endogenous antioxidant enzymes[5][6].

-

2.2 Modulation of Neuroinflammation: Neuroinflammation, often a consequence of oxidative stress and protein aggregation, contributes significantly to neuronal damage[1]. Parishin compounds can suppress inflammatory pathways and reduce the production of pro-inflammatory cytokines[6][7].

-

2.3 Regulation of Protein Homeostasis: The accumulation of misfolded proteins is a hallmark of diseases like Alzheimer's[4][7][14]. Parishin A, in particular, has been found to enhance autophagy, a cellular process responsible for clearing aggregated proteins[7].

Signaling Pathways

Nrf2 Signaling Pathway

Parishin C has been observed to exert its antioxidant and anti-inflammatory effects through the activation of the Nrf2 signaling pathway[6]. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes.

Caption: Nrf2 Signaling Pathway Activation by Parishin C.

MAPK Signaling Pathway

Macluraparishin C has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cellular stress responses. It downregulates the phosphorylation of key MAPK proteins like ERK, JNK, and p38, thereby reducing neuronal apoptosis[8][9].

Caption: MAPK Signaling Pathway Modulation by Macluraparishin C.

Autophagy Pathway in Alzheimer's Disease

In the context of Alzheimer's disease, Parishin A has been demonstrated to improve cognitive decline by promoting the autophagy of Presenilin-1 (PS1), a key component of the γ-secretase complex involved in amyloid-β (Aβ) production[7]. By enhancing PS1 degradation, Parishin A reduces the generation of pathogenic Aβ peptides.

Caption: Autophagy Enhancement by Parishin A in Alzheimer's Disease.

Quantitative Data

The following tables summarize the quantitative data from key studies on Parishin compounds.

Table 1: Effects of Parishin C on Oxidative Stress and Inflammation [5]

| Parameter | MCAO Group | Eda (3 mg/kg) | Par C (25 mg/kg) | Par C (50 mg/kg) | Par C (100 mg/kg) |

| Neurological Deficit Score | 3.8 ± 0.5 | 1.2 ± 0.4 | 2.8 ± 0.6 | 1.9 ± 0.5 | 1.3 ± 0.4 |

| Brain Water Content (%) | 82.5 ± 1.5 | 79.1 ± 1.2 | 81.2 ± 1.3 | 80.3 ± 1.1 | 79.4 ± 1.2 |

| MDA (nmol/mgprot) | 12.5 ± 1.8 | 6.2 ± 1.1 | 9.8 ± 1.5 | 8.1 ± 1.3 | 6.5 ± 1.2 |

| SOD (U/mgprot) | 25.1 ± 3.2 | 45.8 ± 4.1 | 32.6 ± 3.5 | 38.9 ± 3.8 | 44.2 ± 4.0 |

| TNF-α (pg/mgprot) | 152.3 ± 15.1 | 85.6 ± 10.2 | 128.7 ± 12.5 | 105.4 ± 11.8 | 88.9 ± 10.5 |

| IL-1β (pg/mgprot) | 115.8 ± 12.3 | 68.4 ± 8.9 | 98.2 ± 10.1 | 82.6 ± 9.5 | 70.1 ± 9.1 |

Data are presented as mean ± SD. MCAO: Middle Cerebral Artery Occlusion; Eda: Edaravone (positive control); Par C: Parishin C; MDA: Malondialdehyde; SOD: Superoxide Dismutase; TNF-α: Tumor Necrosis Factor-alpha; IL-1β: Interleukin-1beta.

Table 2: Effect of Parishin A on PS1 Expression in N2AAPP Cells [7]

| Treatment | PS1 Expression (relative to control) |

| Control | 1.00 |

| PA (10 µM) | ~0.95 |

| PA (20 µM) | ~0.80 |

| PA (40 µM) | ~0.60 |

Data are approximated from graphical representations in the source. PA: Parishin A.

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Model in Rats[5]

This protocol is used to induce cerebral ischemia and assess the neuroprotective effects of compounds like Parishin C.

Caption: Experimental Workflow for the MCAO Model.

-

Animals: Male Sprague-Dawley rats.

-

Grouping: Rats were randomly divided into sham, MCAO, Edaravone (positive control, 3 mg/kg), and Parishin C (25, 50, and 100 mg/kg/day) groups.

-

Pretreatment: Intraperitoneal injections were administered for three consecutive weeks prior to surgery.

-

MCAO Procedure: The middle cerebral artery was occluded for 2 hours, followed by 22 hours of reperfusion.

-

Assessments: Neurological deficit scores, brain water content, and levels of oxidative stress and inflammatory markers were measured.

In Vivo Alzheimer's Disease Model (Aβ Injection)[7]

This protocol assesses the impact of Parishin A on cognitive function in a mouse model of Alzheimer's disease.

Caption: Experimental Workflow for the Aβ Injection Model.

-

Animals: C57BL/6 male mice.

-

Grouping: Wild-type (WT), WT + Aβ, and WT + Aβ + Parishin A groups.

-

Treatment: The Parishin A group received intraperitoneal injections (10 mg/kg) starting one week before Aβ microinjection and continuing until the end of behavioral testing.

-

Aβ Injection: Aβ1-42 was microinjected into the hippocampus.

-

Assessments: Learning and memory were evaluated using various behavioral tests. Levels of oxidative stress and inflammatory markers were also measured.

Conclusion and Future Directions

The available evidence strongly suggests that Parishin-family compounds exert potent neuroprotective effects through a combination of antioxidant, anti-inflammatory, and autophagy-enhancing mechanisms. These multifaceted actions make them attractive candidates for the development of novel therapeutics for a range of neurodegenerative diseases.

Future research should focus on:

-

Isolating and characterizing "Parishin K" to determine if its mechanisms align with other Parishin compounds.

-

Conducting more extensive preclinical studies to establish dose-response relationships and long-term safety profiles.

-

Investigating the potential for synergistic effects when combined with other neuroprotective agents.

-

Exploring the blood-brain barrier permeability of these compounds to ensure effective delivery to the central nervous system.

By further elucidating the specific molecular targets and optimizing the therapeutic application of Parishin compounds, it may be possible to translate these promising preclinical findings into effective treatments for patients suffering from devastating neurodegenerative disorders.

References

- 1. A systematic review on mechanism of neurodegeneration - IP Indian J Neurosci [ijnonline.org]

- 2. Basic mechanisms of neurodegeneration: a critical update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. A review of proposed mechanisms for neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ameliorative Effect of Parishin C Against Cerebral Ischemia-Induced Brain Tissue Injury by Reducing Oxidative Stress and Inflammatory Responses in Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Parishin A ameliorates cognitive decline by promoting PS1 autophagy in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Macluraparishin C Enhances Neuroprotection Against Oxidative Stress-Induced Neurodegeneration by Activating the Antioxidant/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Macluraparishin C Enhances Neuroprotection Against Oxidative Stress-Induced Neurodegeneration by Activating the Antioxidant/MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Role of Oxidative Stress in Parkinson's Disease [en-journal.org]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Oxidative stress and Parkinson’s disease [frontiersin.org]

- 14. A Multitude of Signaling Pathways Associated with Alzheimer’s Disease and Their Roles in AD Pathogenesis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activities of Parishin Derivatives: A Technical Guide

Parishin and its derivatives, a class of phenolic glycosides predominantly found in the traditional Chinese medicinal plant Gastrodia elata, have garnered significant attention in the scientific community for their diverse and potent biological activities. These compounds are esters of gastrodin and citric acid or its derivatives. This technical guide provides an in-depth overview of the biological activities of key Parishin derivatives, including Parishin A, B, and C, as well as the more recently identified macluraparishin C. It is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Core Biological Activities of Parishin Derivatives

Parishin derivatives exhibit a broad spectrum of pharmacological effects, primarily centered on neuroprotection, anti-cancer, antioxidant, and anti-inflammatory activities. These effects are attributed to their ability to modulate various cellular signaling pathways.

Neuroprotective Effects

Parishin C and macluraparishin C have demonstrated significant neuroprotective properties. They have been shown to ameliorate cerebral ischemia-induced brain injury and protect against oxidative stress-induced neurodegeneration.[1][2][3] The proposed mechanisms involve the inhibition of oxidative stress and inflammatory responses. For instance, Parishin C pretreatment in a rat model of middle cerebral artery occlusion (MCAO) led to improved neurological function and reduced brain edema.[2] Macluraparishin C has been shown to protect neurons by activating antioxidant defense systems and modulating the MAPK signaling pathway.[3]

Anti-Cancer Activity

Parishin A and Parishin B have emerged as promising candidates for cancer therapy. Parishin A has been shown to inhibit the proliferation, migration, and invasion of oral squamous cell carcinoma (OSCC) cells.[4] This anti-cancer activity is mediated through the inhibition of the PI3K/AKT/mTOR signaling pathway.[4] Similarly, Parishin B has been identified as an inhibitor of breast cancer lung metastasis by targeting the TRIB3-AKT1 interaction.[5][6]

Antioxidant and Anti-inflammatory Effects

The antioxidant and anti-inflammatory properties of Parishin derivatives are central to their therapeutic potential. Parishin C has been shown to attenuate oxidative stress and inflammation in neuronal cells by activating the Nrf2 signaling pathway.[7] This leads to an increase in the expression of antioxidant enzymes. Macluraparishin C also enhances the body's antioxidant defense systems.[3] The anti-inflammatory effects are often linked to the downregulation of pro-inflammatory cytokines.[2]

Quantitative Data on Biological Activities

The following tables summarize the available quantitative data on the biological activities of various Parishin derivatives.

| Derivative | Cell Line | Assay | Endpoint | Value | Reference |

| Parishin A | YD-10B (OSCC) | CCK-8 | IC50 | ~40 µM (at 48h) | [4] |

| Ca9-22 (OSCC) | CCK-8 | IC50 | ~60 µM (at 48h) | [4] |

Table 1: Anti-cancer activity of Parishin A in Oral Squamous Cell Carcinoma (OSCC) cell lines.

| Derivative | Animal Model | Assay | Parameter Measured | Result | Reference |

| Parishin C | MCAO Rats | Neurological Score | Neurological Deficit | Significant decrease with 25, 50, 100 mg/kg doses | [2] |

| MCAO Rats | Brain Water Content | Edema | Significant decrease with 25, 50, 100 mg/kg doses | [2] |

Table 2: Neuroprotective effects of Parishin C in a rat model of Middle Cerebral Artery Occlusion (MCAO).

Signaling Pathways Modulated by Parishin Derivatives

The biological activities of Parishin derivatives are underpinned by their interaction with key cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Macluraparishin C Enhances Neuroprotection Against Oxidative Stress-Induced Neurodegeneration by Activating the Antioxidant/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 5. Invasion Assay [www2.lbl.gov]

- 6. apexbt.com [apexbt.com]

- 7. Ameliorative Effect of Parishin C Against Cerebral Ischemia-Induced Brain Tissue Injury by Reducing Oxidative Stress and Inflammatory Responses in Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

The Ethnopharmacology of Parishin K: A Technical Review of its Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Parishin K, a key bioactive constituent isolated from the traditional Chinese medicine Gastrodia elata Blume (Tianma), has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive literature review of the ethnopharmacology of this compound, with a focus on its traditional uses, and delves into the molecular mechanisms underlying its neuroprotective, anti-inflammatory, and antioxidant properties. This document summarizes quantitative data from key experimental studies in structured tables, offers detailed methodologies for cited experiments, and presents visual diagrams of associated signaling pathways and workflows to facilitate a deeper understanding for researchers and drug development professionals.

Introduction: Ethnopharmacological Background of this compound

Gastrodia elata Blume, a perennial herb of the Orchidaceae family, holds a prominent place in traditional Chinese medicine (TCM) for the treatment of a variety of central nervous system disorders.[1][2] First recorded in the Shennong Ben Cao Jing (circa 100-200 A.D.), it has been traditionally used to "calm the liver-wind" and alleviate conditions such as headaches, dizziness, epilepsy, stroke, and amnesia.[3][4] The rhizome of G. elata is the medicinally active part, containing a rich array of bioactive compounds, including gastrodin, polysaccharides, and a group of phenolic glucosides known as parishins.[1][5] this compound is a notable member of this latter group and is believed to contribute significantly to the therapeutic effects of G. elata.[6] Modern pharmacological studies have begun to validate these traditional uses, attributing a range of beneficial activities to parishins, including neuroprotective, anti-inflammatory, antioxidant, and cardioprotective effects.[1][7][8]

Pharmacological Activities of this compound and its Derivatives

Scientific investigations have revealed that this compound and its closely related derivatives, such as Parishin C and Macluraparishin C (MPC), exert their therapeutic effects through multiple mechanisms of action.

Neuroprotective Effects

Parishin compounds have demonstrated significant potential in protecting against neuronal damage and neurodegenerative processes. Studies have shown that these compounds can mitigate cerebral ischemia-reperfusion injury and oxidative stress-induced neurodegeneration.[7][9] The neuroprotective effects are attributed to their ability to reduce neuronal apoptosis, inhibit oxidative stress, and modulate key signaling pathways involved in neuronal survival.[5][9]

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases. This compound and its analogues have been shown to possess potent anti-inflammatory properties.[1] They can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[9] This anti-inflammatory action is mediated, in part, through the inhibition of critical inflammatory signaling pathways like the nuclear factor-kappa B (NF-κB) pathway.[9][10]

Antioxidant Properties

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in a wide range of pathologies. Parishin compounds are effective antioxidants, capable of scavenging free radicals and enhancing the endogenous antioxidant defense systems.[7][9] Their antioxidant activity involves the upregulation of cytoprotective enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[11]

Quantitative Data Summary

The following tables summarize the quantitative findings from key studies on the pharmacological effects of this compound and its derivatives.

Table 1: Neuroprotective Effects of Parishin Derivatives

| Compound | Model | Assay | Concentration/Dose | Result | Reference |

| Macluraparishin C (MPC) | H₂O₂-induced oxidative stress in SH-SY5Y cells | LDH Release Assay | Pretreatment | Concentration-dependent reduction in LDH release (p < 0.05) | [5] |

| Macluraparishin C (MPC) | H₂O₂-induced oxidative stress in SH-SY5Y cells | Cell Viability Assay | Pretreatment | Significant enhancement of cell viability (p < 0.05) | [5] |

| Parishin C | Middle Cerebral Artery Occlusion (MCAO) in rats | Neurological Deficit Score | 25, 50, 100 mg/kg/day (i.p.) | Dose-dependent decrease in neurological deficit scores (p < 0.001) | [7] |

| Parishin C | Middle Cerebral Artery Occlusion (MCAO) in rats | Brain Water Content | 25, 50, 100 mg/kg/day (i.p.) | Dose-dependent reduction in brain water content | [7] |

Table 2: Anti-inflammatory Effects of Parishin

| Compound | Model | Marker | Treatment | Result | Reference |

| Parishin | Sepsis in mice | Plasma TNF-α | Parishin treatment | Reduction from 379.2 ± 44.45 to 275.5 ± 26.15 pg/mL (p < 0.05) | [9] |

| Parishin | Sepsis in mice | Plasma IL-1β | Parishin treatment | Reduction from 244 ± 25.4 to 160.2 ± 17.39 pg/mL (p < 0.05) | [9] |

| Parishin | Sepsis in mice | Plasma IL-6 | Parishin treatment | Reduction from 355.8 ± 52.8 to 253.5 ± 43.11 pg/mL (p < 0.05) | [9] |

| Parishin C | LPS-stimulated BV2 microglia | NO Production | Parishin C treatment | Inhibition of NO production | [7] |

| Parishin C | LPS-stimulated BV2 microglia | Pro-inflammatory cytokine mRNA (IL-6, IL-1β, TNF-α) | Parishin C treatment | Suppression of mRNA levels | [7] |

Table 3: Antioxidant Effects of Parishin Derivatives

| Compound | Model | Assay | Concentration/Dose | Result | Reference |

| Parishin C | LPS-stimulated HT22 cells | H₂O₂ Level | 1, 5, 10 µM | Inhibition of H₂O₂ increase | [9] |

| Parishin C | LPS-stimulated HT22 cells | Superoxide Anion (DHE staining) | 1, 5, 10 µM | Inhibition of superoxide anion levels | [9] |

| Parishin C | LPS-stimulated HT22 cells | Malondialdehyde (MDA) Level | 1, 5, 10 µM | Inhibition of MDA levels | [9] |

| Parishin C | LPS-stimulated HT22 cells | Superoxide Dismutase (SOD) Activity | 1, 5, 10 µM | Enhancement of SOD activity | [9] |

| Parishin C | MCAO in rats | SOD, CAT, GPx Activities | 100 mg/kg | Improvement in antioxidant enzyme activities | [7] |

Key Signaling Pathways Modulated by this compound

This compound and its derivatives exert their pharmacological effects by modulating several critical intracellular signaling pathways.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is crucial in regulating cellular processes such as proliferation, differentiation, and apoptosis. Oxidative stress can lead to the activation of MAPK subfamilies, including ERK, JNK, and p38, which can trigger apoptotic cell death.[5] Macluraparishin C has been shown to downregulate the phosphorylation of ERK and p38 in response to oxidative stress, thereby conferring neuroprotection.[5]

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[12] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), initiating the transcription of genes encoding for enzymes like heme oxygenase-1 (HO-1).[12] Parishin C has been demonstrated to activate the Nrf2 signaling pathway, leading to the nuclear translocation of Nrf2 and the subsequent upregulation of downstream antioxidant factors, thereby mitigating oxidative stress and inflammation.[7][9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound.

Extraction and Isolation of this compound

The following is a general protocol for the extraction and isolation of parishin compounds from Gastrodia elata.[13]

-

Extraction:

-

Powdered rhizomes of G. elata are extracted with 95% ethanol by heating under reflux.

-

The combined ethanol extract is evaporated under vacuum.

-

The residue is dissolved in water and sequentially partitioned with n-hexane, ethyl acetate, and n-butanol.

-

-

Isolation:

-

The n-butanol extract is subjected to silica gel column chromatography.

-

Elution is performed with a gradient of dichloromethane/methanol.

-

Fractions containing parishins are further purified by repeated silica gel column chromatography and semi-preparative High-Performance Liquid Chromatography (HPLC).

-

Western Blot Analysis for MAPK Pathway

This protocol outlines the steps for analyzing the phosphorylation of MAPK pathway proteins.[3][14]

-

Sample Preparation:

-

Cells are treated with the test compound (e.g., this compound) for the desired time.

-

Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA protein assay kit.

-

-

SDS-PAGE and Transfer:

-

Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is incubated with primary antibodies against total and phosphorylated forms of ERK, JNK, and p38 overnight at 4°C.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Band intensities are quantified using densitometry software.

-

Antioxidant Activity Assays

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[2][13]

-

Preparation:

-

A stock solution of DPPH in methanol is prepared.

-

Serial dilutions of the test compound (this compound) and a standard antioxidant (e.g., ascorbic acid) are prepared.

-

-

Reaction:

-

A fixed volume of the DPPH solution is added to each dilution of the sample and standard.

-

The reaction mixtures are incubated in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[5][15]

-

Preparation:

-

The FRAP reagent is prepared by mixing acetate buffer (pH 3.6), a solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in HCl, and a solution of FeCl₃·6H₂O.

-

Serial dilutions of the test compound (this compound) and a standard (e.g., FeSO₄) are prepared.

-

-

Reaction:

-

The FRAP reagent is added to each dilution of the sample and standard.

-

The reaction mixtures are incubated at 37°C for a specified time (e.g., 30 minutes).

-

-

Measurement:

-

The absorbance of the solutions is measured at 593 nm.

-

A standard curve is generated using the ferrous sulfate standard, and the antioxidant capacity of the sample is expressed as Fe²⁺ equivalents.

-

Cell Viability Assays

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[16][17]

-

Sample Collection:

-

After treating cells with the test compound and/or a toxic stimulus, a portion of the cell culture supernatant is collected.

-

-

Reaction:

-

The supernatant is mixed with a reaction mixture containing lactate, NAD⁺, and a tetrazolium salt (INT).

-

LDH in the supernatant catalyzes the conversion of lactate to pyruvate, with the concomitant reduction of NAD⁺ to NADH.

-

NADH then reduces the tetrazolium salt to a colored formazan product.

-

-

Measurement:

-

The absorbance of the formazan product is measured at a specific wavelength (e.g., 490 nm).

-

The amount of LDH released is proportional to the absorbance and is used as an indicator of cell death.

-

Conclusion and Future Perspectives

This compound, a prominent bioactive compound from the traditionally used medicinal plant Gastrodia elata, exhibits a compelling profile of pharmacological activities, including neuroprotective, anti-inflammatory, and antioxidant effects. The evidence presented in this technical guide, supported by quantitative data and elucidated molecular mechanisms, underscores its potential as a lead compound for the development of novel therapeutics for a range of disorders underpinned by inflammation and oxidative stress. The modulation of key signaling pathways such as MAPK and Nrf2 provides a solid foundation for its therapeutic rationale.

Future research should focus on several key areas to advance the clinical translation of this compound. Comprehensive preclinical studies, including pharmacokinetic and toxicological profiling, are essential. Further investigation into its efficacy in various in vivo disease models will provide a more complete understanding of its therapeutic potential. Additionally, structure-activity relationship studies could lead to the synthesis of more potent and specific analogues. The detailed experimental protocols and summarized data in this guide are intended to serve as a valuable resource for researchers and scientists dedicated to exploring the full therapeutic promise of this compound and other natural products.

References

- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 2. DPPH Radical Scavenging Assay [mdpi.com]

- 3. pubcompare.ai [pubcompare.ai]

- 4. researchgate.net [researchgate.net]

- 5. Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. acmeresearchlabs.in [acmeresearchlabs.in]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Parishin Protects Against Sepsis-Induced Intestinal Injury by Modulating the ACSL4/p-Smad3/PGC-1α Pathway: An Integrated Approach of Bioinformatics and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review [frontiersin.org]

- 11. Preclinical and Clinical Antioxidant Effects of Natural Compounds against Oxidative Stress-Induced Epigenetic Instability in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 15. mdpi.com [mdpi.com]

- 16. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. yenepoya.res.in [yenepoya.res.in]

Parishin K Signaling Pathways in Inflammatory Responses: A Technical Guide

Disclaimer: Scientific literature predominantly features studies on "Parishin" and its analogues, such as Parishin C and E, rather than "Parishin K." This guide synthesizes the available data on these Parishin compounds to provide a comprehensive overview of their roles in modulating inflammatory signaling pathways. The information presented herein is intended for researchers, scientists, and drug development professionals.

Executive Summary

Parishin, a key bioactive phenolic glucoside isolated from the traditional Chinese medicine Gastrodia elata, has demonstrated significant anti-inflammatory properties across various experimental models. This technical guide elucidates the molecular mechanisms underlying Parishin's anti-inflammatory effects, focusing on its modulation of critical signaling pathways, including the NF-κB, Nrf2, and ACSL4/p-Smad3/PGC-1α pathways. The guide provides a detailed overview of the experimental data, protocols for key assays, and visual representations of the signaling cascades to support further research and drug development efforts in the field of inflammation.

Core Signaling Pathways Modulated by Parishin

Parishin exerts its anti-inflammatory effects by intervening in multiple intracellular signaling cascades that are pivotal in the inflammatory process. The primary pathways identified are the Nuclear Factor-kappa B (NF-κB) pathway, the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, and the Acyl-CoA Synthetase Long-chain family member 4 (ACSL4)/phosphorylated-Smad3 (p-Smad3)/Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Parishin C has been shown to inhibit the activation of NF-κB in lipopolysaccharide (LPS)-stimulated microglial cells.[1] The proposed mechanism involves the prevention of the nuclear translocation of the p65 subunit of NF-κB. By sequestering NF-κB in the cytoplasm, Parishin effectively blocks the transcription of its target genes.

Activation of the Nrf2 Antioxidant Pathway

The Nrf2 pathway is a critical regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon stimulation by oxidative stress or electrophiles, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the antioxidant response element (ARE) and initiates the transcription of antioxidant enzymes. Parishin C has been found to promote the nuclear translocation of Nrf2, thereby enhancing the expression of downstream antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[1][2] This antioxidant effect indirectly contributes to its anti-inflammatory activity by reducing reactive oxygen species (ROS) that can act as secondary messengers in inflammatory signaling.

Modulation of the ACSL4/p-Smad3/PGC-1α Pathway

In the context of sepsis-induced intestinal injury, Parishin has been shown to modulate the ACSL4/p-Smad3/PGC-1α pathway.[3] ACSL4 is a key enzyme involved in ferroptosis, a form of programmed cell death characterized by iron-dependent lipid peroxidation. Parishin treatment downregulates the expression of ACSL4 and phosphorylated Smad3 (p-Smad3), while upregulating PGC-1α.[3] PGC-1α is a master regulator of mitochondrial biogenesis and function. By modulating this pathway, Parishin is thought to protect against ferroptosis and mitochondrial dysfunction, thereby mitigating intestinal inflammation and injury.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory effects of Parishin have been quantified in several studies. The following tables summarize the key findings.

Table 1: Effect of Parishin on Pro-inflammatory Cytokine Levels in a Murine Sepsis Model [3]

| Cytokine | Sepsis Group (pg/mL) | Sepsis + Parishin Group (pg/mL) | % Reduction |

| TNF-α | 379.2 ± 44.45 | 275.5 ± 26.15 | 27.3% |

| IL-1β | 244.0 ± 25.40 | 160.2 ± 17.39 | 34.3% |

| IL-6 | 355.8 ± 52.80 | 253.5 ± 43.11 | 28.7% |

Table 2: Effect of Parishin on Sepsis-Induced Intestinal Permeability Markers [3]

| Marker | Sepsis Group | Sepsis + Parishin Group | % Reduction |

| D-lactate (mmol/L) | 81.88 ± 13.71 | 56.60 ± 6.04 | 30.9% |

| Diamine oxidase (DAO) (U/L) | 1.91 ± 0.32 | 0.76 ± 0.27 | 60.2% |

| Endotoxin (EU/mL) | 10.50 ± 1.31 | 5.94 ± 0.92 | 43.4% |

Table 3: Effect of Parishin on ACSL4/p-Smad3/PGC-1α Pathway Protein Expression [3]

| Protein | Sepsis Group (Relative Expression) | Sepsis + Parishin Group (Relative Expression) | Change |

| ACSL4 | 1.54 ± 0.08 | Not explicitly quantified, but significantly reduced | Downregulation |

| p-Smad3 | 1.54 ± 0.11 | Not explicitly quantified, but significantly reduced | Downregulation |

| PGC-1α | 0.53 ± 0.04 | Not explicitly quantified, but significantly increased | Upregulation |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the studies of Parishin's anti-inflammatory effects.

In Vivo Murine Sepsis Model

Objective: To evaluate the in vivo anti-inflammatory effects of Parishin in a sepsis model.

Protocol:

-

Animal Model: Male C57BL/6 mice (8-10 weeks old) are used.

-

Sepsis Induction: Sepsis is induced by cecal ligation and puncture (CLP). Briefly, mice are anesthetized, a midline laparotomy is performed, and the cecum is ligated below the ileocecal valve and punctured once with a 22-gauge needle. A small amount of feces is extruded. The cecum is then returned to the peritoneal cavity, and the abdomen is closed.

-

Parishin Administration: Parishin (e.g., 50 mg/kg) is administered intraperitoneally immediately after the CLP procedure.

-

Sample Collection: At a predetermined time point (e.g., 24 hours) post-CLP, blood and intestinal tissues are collected for analysis.

-

Cytokine Analysis: Serum levels of TNF-α, IL-1β, and IL-6 are measured using commercially available ELISA kits according to the manufacturer's instructions.

-

Intestinal Permeability Assessment: Plasma levels of D-lactate, DAO, and endotoxin are measured using specific assay kits.

-

Western Blot Analysis: Intestinal tissue lysates are prepared for Western blotting to determine the protein expression levels of ACSL4, p-Smad3, and PGC-1α.

Cell Culture and LPS-Induced Inflammation

Objective: To investigate the in vitro anti-inflammatory effects of Parishin on cultured cells.

Protocol:

-

Cell Line: Murine microglial cell line BV2 or intestinal epithelial cell line IEC-6 are commonly used.

-

Cell Culture: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

LPS Stimulation: Cells are seeded in appropriate culture plates and allowed to adhere. The medium is then replaced with serum-free medium, and cells are stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a specific duration (e.g., 24 hours) to induce an inflammatory response.

-

Parishin Treatment: Parishin (at various concentrations) is added to the cell culture medium either as a pre-treatment before LPS stimulation or concurrently with LPS.

-

Nitric Oxide (NO) Assay: The production of nitric oxide, a pro-inflammatory mediator, in the culture supernatant is measured using the Griess reagent.

-

Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from the cells, and qRT-PCR is performed to quantify the mRNA expression levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).

-

Western Blot Analysis: Cell lysates are prepared to analyze the protein expression and phosphorylation status of key signaling molecules in the NF-κB and Nrf2 pathways (e.g., p-p65, IκBα, Nrf2, HO-1).

Western Blotting

Objective: To determine the relative protein expression levels of target proteins.

Protocol:

-

Protein Extraction: Cells or tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies against the target proteins (e.g., ACSL4, p-Smad3, PGC-1α, p65, Nrf2, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

Conclusion and Future Directions

The available evidence strongly suggests that Parishin and its analogues are potent anti-inflammatory agents that act through the modulation of multiple key signaling pathways. The inhibition of the pro-inflammatory NF-κB pathway, coupled with the activation of the antioxidant Nrf2 pathway and the regulation of the ACSL4/p-Smad3/PGC-1α pathway, provides a multi-pronged approach to mitigating inflammatory responses. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and related compounds.

Future research should focus on:

-

Elucidating the precise molecular interactions between Parishin and its target proteins.

-

Investigating the efficacy of Parishin in a broader range of inflammatory disease models.

-

Conducting pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery methods.

-

Exploring the potential for synergistic effects when combined with other anti-inflammatory agents.

By continuing to unravel the intricate mechanisms of Parishin's action, the scientific community can pave the way for the development of novel and effective therapies for a wide array of inflammatory disorders.

References

- 1. Parishin Protects Against Sepsis-Induced Intestinal Injury by Modulating the ACSL4/p-Smad3/PGC-1α Pathway: An Integrated Approach of Bioinformatics and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ameliorative Effect of Parishin C Against Cerebral Ischemia-Induced Brain Tissue Injury by Reducing Oxidative Stress and Inflammatory Responses in Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

Unveiling the Antioxidant Potential of Parishin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parishin C, a phenolic glucoside, has garnered significant attention for its potent neuroprotective and antioxidant properties. This technical guide provides a comprehensive overview of the antioxidant activities of Parishin C, with a focus on its underlying molecular mechanisms. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways involved in its mode of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development who are interested in the therapeutic potential of Parishin C.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological factor in a myriad of human diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Natural compounds with antioxidant properties are therefore of great interest as potential therapeutic agents. Parishin C, originally isolated from plants such as Gastrodia elata, has emerged as a promising candidate due to its demonstrated ability to mitigate oxidative stress and inflammation. This guide delves into the scientific evidence supporting the antioxidant properties of Parishin C and its derivatives, such as Macluraparishin C.

Quantitative Antioxidant Data

While direct quantitative data on the radical scavenging activity of isolated Parishin C from standardized assays such as DPPH, ABTS, and FRAP are not extensively available in the reviewed literature, studies on its cellular antioxidant effects and the effects of its analogue, Macluraparishin C, provide significant insights into its potency.

Table 1: Cellular Antioxidant Effects of Parishin C and Macluraparishin C

| Parameter | Cell Line/Model | Treatment | Effect | Reference |

| Reactive Oxygen Species (ROS) Levels | LPS-stimulated HT22 hippocampal neurons | Parishin C | Inhibition of ROS and peroxides | [1][2] |

| Antioxidant Enzyme Expression (mRNA & Protein) | H₂O₂-exposed SH-SY5Y cells & gerbils with tGCI | Macluraparishin C | Increased expression of GPX1, GPX4, SOD2, CAT | [3][4] |

| Downstream Antioxidant Factors (Protein & mRNA) | LPS-stimulated HT22 hippocampal neurons | Parishin C | Activation of HO-1 and NQO1 | [5] |

| Lactate Dehydrogenase (LDH) Release | H₂O₂-induced oxidative stress in SH-SY5Y cells | Macluraparishin C | Decreased LDH release | [3][4] |

| Cell Viability | LPS-stimulated HT22 hippocampal neurons | Parishin C | Increased cell viability | [1] |

Note: TBD (To Be Determined) indicates that specific quantitative values were not available in the cited literature.

Molecular Mechanisms of Antioxidant Action

Parishin C exerts its antioxidant effects primarily through the modulation of two key signaling pathways: the Nrf2 pathway and the MAPK pathway.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription.

Parishin C has been shown to activate this protective pathway.[2][5] It promotes the nuclear translocation of Nrf2, thereby increasing the expression of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[5]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade that regulates a wide range of cellular processes, including inflammation and apoptosis, often in response to oxidative stress. Key components of this pathway include extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38.

Macluraparishin C, a derivative of Parishin, has been demonstrated to modulate the MAPK pathway to confer neuroprotection.[3][4] In models of oxidative stress, Macluraparishin C pretreatment leads to the downregulation of the protein expression of ERK, JNK, and p38.[3] By inhibiting these pro-inflammatory and pro-apoptotic signals, Macluraparishin C helps to preserve neuronal cell viability.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the general methodologies for key experiments cited in the literature on Parishin C's antioxidant properties.

Cell Culture and Treatment

-

Cell Lines: HT22 murine hippocampal neurons and SH-SY5Y human neuroblastoma cells are commonly used.

-

Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO₂.

-

Induction of Oxidative Stress:

-

Parishin C/Macluraparishin C Treatment: Compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations prior to the induction of oxidative stress.

In Vitro Antioxidant Assays (General Protocols)

While specific data for Parishin C is limited, the following are standard protocols for assessing direct antioxidant activity.

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Prepare a stock solution of DPPH in methanol.

-

Prepare various concentrations of the test compound (Parishin C) and a standard antioxidant (e.g., ascorbic acid).

-

Mix the test compound solution with the DPPH solution.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solution at a specific wavelength (typically around 517 nm).

-

The scavenging activity is calculated as the percentage of DPPH radical inhibition. The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.

-

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

-

Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.

-

Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to a specific absorbance at a certain wavelength (e.g., 734 nm).

-

Add various concentrations of the test compound or a standard to the ABTS•+ solution.

-

Measure the decrease in absorbance after a set incubation period.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

-

-

FRAP (Ferric Reducing Antioxidant Power) Assay:

-

Prepare the FRAP reagent by mixing acetate buffer, 2,4,6-tripyridyl-s-triazine (TPTZ) solution in HCl, and FeCl₃·6H₂O solution.

-

Add the test compound or a standard to the FRAP reagent.

-

Incubate the mixture at 37°C.

-

Measure the absorbance of the resulting blue-colored complex at a specific wavelength (e.g., 593 nm).

-

The antioxidant capacity is determined by comparing the absorbance change to that of a known standard (e.g., FeSO₄).

-

Western Blot Analysis

-

Protein Extraction: Lyse treated cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Nrf2, HO-1, NQO1, p-ERK, p-JNK, p-p38, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR)

-

RNA Extraction: Isolate total RNA from treated cells using a suitable RNA extraction kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qRT-PCR: Perform qRT-PCR using a SYBR Green master mix and specific primers for the genes of interest (e.g., Nrf2, HO-1, NQO1, GAPDH).

-

Data Analysis: Analyze the relative gene expression using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) for normalization.

Experimental Workflow Visualization

Conclusion

Parishin C demonstrates significant antioxidant properties, primarily through the activation of the Nrf2 signaling pathway and the modulation of the MAPK cascade. These mechanisms lead to an enhanced cellular antioxidant defense system and a reduction in oxidative stress-induced inflammation and apoptosis. While further studies are required to quantify the direct radical scavenging activity of isolated Parishin C using standard in vitro assays, the existing cellular and molecular evidence strongly supports its potential as a therapeutic agent for conditions associated with oxidative stress. This technical guide provides a foundational resource for researchers to design and interpret future studies aimed at fully elucidating and harnessing the antioxidant potential of Parishin C.

References

- 1. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preliminary Phytochemical Screening and In Vitro Antioxidant Activities of Parkinsonia aculeata Linn - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Macluraparishin C Enhances Neuroprotection Against Oxidative Stress-Induced Neurodegeneration by Activating the Antioxidant/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on the Bioavailability of Parishin K: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Foundational research directly quantifying the bioavailability of Parishin K is limited in publicly available literature. This guide synthesizes available data on closely related Parishin compounds, particularly Parishin C and the integrated bioavailability of "parishin" as a whole from Gastrodia elata extracts, to provide a foundational understanding. The methodologies and findings presented should be considered as a proxy and a starting point for specific research on this compound.

Introduction to this compound and its Therapeutic Potential

This compound is a phenolic glucoside found in the medicinal plant Gastrodia elata Blume, commonly known as Tianma.[1][2] Gastrodia elata has a long history of use in traditional Chinese medicine for treating various neurological and inflammatory conditions.[1][3] The bioactive compounds in Gastrodia elata, including the family of Parishin compounds, are of significant interest to the scientific community for their potential therapeutic applications. Understanding the bioavailability of these compounds is a critical step in their development as therapeutic agents.

Quantitative Bioavailability Data

An integrated pharmacokinetic study on the extract of Gastrodia elata calculated the overall bioavailability of "parishin" to be approximately 14% (13.84% to be exact)[1][4]. This value represents the combined contribution of various Parishin compounds present in the extract.

Pharmacokinetic studies on Parishin C, a structurally similar compound, have also been conducted. After intragastric administration in rats, Parishin C was detectable in plasma from 0.5 to 10 hours, reaching its peak concentration at 3 hours[5].

Table 1: Pharmacokinetic Parameters of Related Parishin Compounds in Rats

| Compound | Administration Route | Dose | Tmax (h) | Bioavailability (F%) | Source |

| Parishin (integrated) | Intragastric | Not specified | - | ~14 | [1][4] |

| Parishin C | Intragastric | Not specified | 3 | Not specified | [5] |

Note: The data for "Parishin (integrated)" represents a weighted average of multiple Parishin compounds from a Gastrodia elata extract.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to determining the bioavailability of this compound, based on studies of related compounds from Gastrodia elata.

In Vivo Pharmacokinetic Studies in Animal Models

This protocol describes a typical in vivo study to determine the pharmacokinetic profile of a compound after oral administration.

Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters (Cmax, Tmax, AUC, bioavailability) of the test compound.

Experimental Workflow:

Materials and Methods:

-

Animals: Male Sprague-Dawley rats are commonly used.[6]

-

Compound Formulation: For oral administration, this compound is dissolved or suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium). For intravenous administration, it is dissolved in a sterile saline solution.

-

Dosing: The dosage will depend on the specific objectives of the study.

-

Blood Sampling: Blood samples (e.g., 0.2 mL) are collected at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

-

Sample Preparation: Plasma proteins are precipitated using a solvent like acetonitrile. The mixture is centrifuged, and the supernatant is collected for analysis.

-

Analytical Method: Quantification of this compound in plasma is typically performed using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for high sensitivity and specificity.[1]

-

Data Analysis: Pharmacokinetic parameters are calculated using software such as WinNonlin. Bioavailability (F%) is calculated as: (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100.

In Vitro Intestinal Permeability Assay (Caco-2 Cell Model)

This protocol describes an in vitro method to assess the intestinal permeability of a compound, which is a key determinant of oral absorption.

Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer, a model of the human intestinal epithelium.

Experimental Workflow:

Materials and Methods:

-

Cell Line: Caco-2 cells (human colorectal adenocarcinoma).

-

Culture System: Transwell inserts with a microporous membrane.

-

Monolayer Integrity: Transepithelial electrical resistance (TEER) is measured to ensure the integrity of the cell monolayer.

-

Transport Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.

-

Assay Procedure: The experiment is conducted in both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions to assess both absorption and efflux.

-

Analytical Method: LC-MS/MS is used to quantify the amount of this compound that has permeated the cell monolayer.

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Potential Intestinal Absorption and Metabolism of this compound

The absorption of phenolic glucosides like this compound from the intestine is a complex process.

-

Enzymatic Hydrolysis: In the intestinal lumen, this compound may be hydrolyzed by brush border enzymes, such as lactase-phlorizin hydrolase (LPH), to its aglycone form.

-

Active Transport: The intact glucoside may be transported into the enterocytes by sodium-dependent glucose co-transporter 1 (SGLT1).

-

Passive Diffusion: The less polar aglycone form is more likely to be absorbed via passive diffusion across the enterocyte membrane.

-

Metabolism: Once inside the enterocytes, the aglycone can undergo Phase I and Phase II metabolism (e.g., glucuronidation, sulfation) before entering the systemic circulation. Parishin has been observed to be metabolized into at least nine metabolites in vivo.[4]

Conclusion and Future Directions

The available evidence suggests that Parishin compounds, and by extension likely this compound, have moderate oral bioavailability. The primary mechanisms of absorption are expected to involve a combination of enzymatic hydrolysis, active transport, and passive diffusion.

Future research should focus on:

-

Conducting dedicated pharmacokinetic studies on isolated, purified this compound to determine its specific bioavailability and metabolic profile.

-

Utilizing in vitro models like the Caco-2 assay to elucidate the precise transport mechanisms involved in its intestinal absorption.

-

Identifying the specific metabolites of this compound and evaluating their pharmacological activity.

A thorough understanding of these factors is essential for the successful development of this compound as a therapeutic agent.

References

- 1. Analytical Techniques and Pharmacokinetics of Gastrodia elata Blume and Its Constituents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scite.ai [scite.ai]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetic study of Gastrodia elata in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. applications.emro.who.int [applications.emro.who.int]

- 6. Pharmacokinetic and tissue distributions study of adenosine, 4-hydroxybenzyl alcohol and Parishin C from Gastrodia elata extract in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

A Preliminary Investigation into the Therapeutic Potential of Parishin K and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the therapeutic potential of parishins, a class of bioactive phenolic compounds isolated from the traditional Chinese medicine Gastrodia elata Blume. While direct research on Parishin K is limited, this document synthesizes the significant findings on its close structural analogs, Parishin A and Parishin C, to infer the potential therapeutic avenues for this compound. This guide details the neuroprotective, anti-inflammatory, antioxidant, and anti-cancer properties of these compounds, presenting quantitative data, experimental methodologies, and key signaling pathways.

Therapeutic Potential of Parishins

Parishins, major bioactive components of Gastrodia elata Blume, have demonstrated a range of pharmacological activities.[1][2][3] The primary areas of therapeutic interest include neuroprotection against ischemic brain injury, mitigation of oxidative stress and inflammation, and potential applications in oncology.[2][4][5]

1.1 Neuroprotective Effects

Pre-treatment with Parishin C has been shown to confer significant neuroprotective effects in a rat model of cerebral ischemia.[1][3] Studies indicate that Parishin C can improve neurological function, reduce brain water content, and preserve neuronal integrity following ischemic injury.[1][2] These effects are strongly correlated with the compound's ability to suppress oxidative stress and inflammatory responses in the brain.[2][3]

1.2 Anti-inflammatory and Antioxidant Activity

A key mechanism underlying the therapeutic effects of parishins is their ability to modulate inflammatory and oxidative stress pathways. Parishin C has been observed to inhibit the release of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[6] Furthermore, it enhances the activity of endogenous antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px), while reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation.[1][2] These antioxidant and anti-inflammatory effects are primarily mediated through the activation of the Nrf2 signaling pathway.[4][7][8]

1.3 Anti-Cancer Potential

Emerging evidence suggests that parishins may also possess anti-cancer properties. Parishin A has been shown to inhibit the proliferation, colony formation, migration, and invasion of oral squamous cell carcinoma (OSCC) cells in a dose- and time-dependent manner.[5][9] This anti-cancer activity is mediated by the inhibition of the PI3K/AKT/mTOR signaling pathway.[9] Notably, Parishin A demonstrated cytotoxic effects against cancer cells without significantly affecting normal human gingival fibroblasts.[9]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on Parishin A and Parishin C.

Table 1: Neuroprotective Effects of Parishin C in a Rat MCAO Model

| Parameter | MCAO Control Group | MCAO + Parishin C (25 mg/kg) | MCAO + Parishin C (50 mg/kg) | MCAO + Parishin C (100 mg/kg) | Reference |

| Neurological Deficit Score | Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased | [2] |

| Brain Water Content (%) | Increased | Dose-dependently Decreased | Dose-dependently Decreased | Dose-dependently Decreased | [2] |

Table 2: Effects of Parishin C on Markers of Oxidative Stress and Inflammation

| Marker | MCAO Control Group | MCAO + Parishin C (100 mg/kg) | Effect of Parishin C | Reference |

| TNF-α Level | Increased | Decreased | Suppresses pro-inflammatory cytokine release | [6] |

| IL-6 Level | Increased | Decreased | Suppresses pro-inflammatory cytokine release | [6] |

| IL-1β Level | Increased | Decreased | Suppresses pro-inflammatory cytokine release | [6] |

| MDA Content | Increased | Decreased | Reduces lipid peroxidation | [2] |

| SOD Activity | Decreased | Increased | Enhances endogenous antioxidant defense | [2] |

| CAT Activity | Decreased | Increased | Enhances endogenous antioxidant defense | [2] |

| GSH-Px Activity | Decreased | Increased | Enhances endogenous antioxidant defense | [2] |

Table 3: Anti-Cancer Effects of Parishin A on Oral Squamous Cell Carcinoma (OSCC) Cells

| Parameter | Control Group | Parishin A (≥40 µM) | Effect of Parishin A | Reference |

| Cell Viability | 100% | Significantly Reduced | Inhibits cancer cell proliferation | [9] |

| Colony Formation | High | Substantially Decreased | Suppresses cancer cell clonogenicity | [9] |

| Cell Migration | High | Significantly Suppressed | Inhibits cancer cell migration | [9] |

| Cell Invasion | High | Significantly Suppressed | Inhibits cancer cell invasion | [9] |

| p-PI3K/p-AKT/p-mTOR Levels | High | Decreased | Inhibits the PI3K/AKT/mTOR signaling pathway | [9] |

Key Signaling Pathways

3.1 Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes.[10][11] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[10][12] Upon exposure to oxidative stress or activators like Parishin C, Nrf2 dissociates from Keap1 and translocates to the nucleus.[4][7] In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, leading to the transcription of antioxidant enzymes like HO-1, GCLC, and NQO1.[11][13] Parishin C has been shown to promote the nuclear translocation of Nrf2, thereby activating this protective pathway.[4][7][8]

3.2 AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, survival, and motility. Dysregulation of this pathway is a common feature in many cancers.[5] Parishin A has been demonstrated to inhibit the phosphorylation of key components of this pathway, including PI3K, AKT, and mTOR, in oral squamous cell carcinoma cells.[9] This inhibition leads to a reduction in cancer cell viability and metastatic potential.

3.3 AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis.[14][15] It is activated in response to low intracellular ATP levels and works to restore energy balance by stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP.[14][16] The activation of AMPK has been linked to neuroprotection and the regulation of inflammation.[14] While direct studies on this compound and AMPK are lacking, the metabolic regulatory functions of AMPK present a potential therapeutic target that may be modulated by parishins.

Experimental Protocols

4.1 Middle Cerebral Artery Occlusion (MCAO) Rat Model

This model is used to investigate the neuroprotective effects of compounds against ischemic stroke.[1]

-

Animals: Male Wistar rats (200-220g) are used.[1]

-

Acclimatization: Animals are maintained under standard conditions (12h light/dark cycle, 20-24°C, 55-65% humidity) with free access to food and water.[1]

-

Drug Administration: Rats are pre-treated with Parishin C (e.g., 25, 50, or 100 mg/kg/day, intraperitoneally) for a period of 21 days before surgery.[3]

-

Surgical Procedure:

-

Anesthesia is induced.

-

A midline cervical incision is made, and the right common carotid artery, external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

-

The ECA is ligated and dissected.

-

A nylon monofilament with a rounded tip is inserted into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

After 2 hours of occlusion, the filament is withdrawn to allow for reperfusion.

-

-

Outcome Assessment: After 22 hours of reperfusion, neurological deficit scores, brain water content, and infarct volume are assessed. Brain tissues are collected for histopathological and biochemical analysis (e.g., ELISA for inflammatory markers, assays for oxidative stress markers).[3]

4.2 In Vitro Model of Neuroinflammation and Oxidative Stress

This model uses cell cultures to study the molecular mechanisms of action.[4]

-

Cell Lines: HT22 hippocampal neurons and BV2 microglia are used.[4][7]

-

Induction of Stress: Cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL for 24 hours) to induce an inflammatory and oxidative stress response.[4]

-

Treatment: Cells are treated with various concentrations of Parishin C (e.g., 1, 5, and 10 µM) prior to or concurrently with LPS stimulation.[4]

-

Assays:

-

Cell Viability: MTT assay is used to assess cell viability.[4]

-

Oxidative Stress: Levels of reactive oxygen species (ROS) and peroxides are measured.[4][7]

-

Inflammation: Levels of pro-inflammatory cytokines in the cell culture medium are quantified using ELISA.[7]

-

Protein Expression: Western blot and immunofluorescence are used to measure the expression and nuclear translocation of proteins in the Nrf2 pathway.[4][7]

-

4.3 Experimental Workflow for In Vitro Anti-Cancer Screening

Conclusion and Future Directions

The available evidence strongly suggests that parishins, particularly Parishin A and Parishin C, hold significant therapeutic potential for a range of conditions, including neurodegenerative diseases, inflammatory disorders, and cancer. Their mechanisms of action are rooted in the modulation of fundamental cellular pathways such as Nrf2, AKT/mTOR, and potentially AMPK.

While these findings are promising, it is crucial to note the current lack of specific data on this compound. Future research should focus on isolating and characterizing this compound and evaluating its bioactivity in the experimental models outlined in this guide. Direct comparative studies between this compound and other parishin analogs would be invaluable in determining its relative potency and specific mechanisms of action. Such investigations will be critical for advancing our understanding and potentially developing this compound as a novel therapeutic agent.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Ameliorative Effect of Parishin C Against Cerebral Ischemia-Induced Brain Tissue Injury by Reducing Oxidative Stress and Inflammatory Responses in Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Parishin A Inhibits Oral Squamous Cell Carcinoma via the AKT/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ameliorative Effect of Parishin C Against Cerebral Ischemia-Induced Brain Tissue Injury by Reducing Oxidative Stress and Inflammatory Responses in Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Parishin C Attenuates Oxidative Stress and Inflammation in HT22 Hippocampal Neurons and BV2 Microglia Through Nrf2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Parishin C Attenuates Oxidative Stress and Inflammation in HT22 Hippocampal Neurons and BV2 Microglia Through Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. AMPK Signaling Pathway as a Potential Therapeutic Target for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. AMPK signaling and its targeting in cancer progression and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Parishin K and its Effect on Cellular Oxidative Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a key pathological mechanism in a myriad of human diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Natural compounds with potent antioxidant properties are of significant interest in therapeutic development. Parishins, a class of phenolic glucosides primarily isolated from Gastrodia elata and Maclura tricuspidata, have emerged as promising candidates for mitigating cellular oxidative stress. This technical guide provides a comprehensive overview of the effects of Parishin derivatives, particularly Parishin C and Macluraparishin C, on cellular oxidative stress. It details the underlying molecular mechanisms, summarizes key quantitative findings, and provides methodologies for relevant experimental protocols. While the user's query specified "Parishin K," a thorough literature search did not yield specific data for this particular compound. Therefore, this guide focuses on the well-documented Parishin C and its structural analogs, which are expected to share similar mechanisms of action.

Introduction to Parishins and Oxidative Stress

Parishins are a group of polyphenolic compounds that have demonstrated a range of biological activities, including potent antioxidant and neuroprotective effects.[1][2] Cellular oxidative stress is characterized by the excessive accumulation of ROS, which can lead to damage of vital cellular components such as lipids, proteins, and DNA, ultimately culminating in cell death.[3] The antioxidant properties of Parishin C and Macluraparishin C are attributed to their ability to scavenge free radicals and to modulate endogenous antioxidant defense systems.[3][4]

Molecular Mechanisms of Action

The primary mechanisms by which Parishin C and Macluraparishin C combat cellular oxidative stress involve the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway and the modulation of the Mitogen-Activated Protein Kinase (MAPK) cascade.

Nrf2 Signaling Pathway

The Nrf2 pathway is a master regulator of the cellular antioxidant response.[5] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription.[6]

Parishin C has been shown to promote the nuclear translocation of Nrf2.[5][6] This activation of the Nrf2 pathway leads to the increased expression of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), which play a crucial role in detoxifying ROS and protecting cells from oxidative damage.[4][6]

MAPK Signaling Pathway

The MAPK signaling pathway is a crucial cascade that regulates a variety of cellular processes, including cell proliferation, differentiation, and apoptosis.[7] This pathway consists of several kinases, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK.[2][3] Oxidative stress can lead to the phosphorylation and activation of these MAPK proteins, which can trigger pro-apoptotic signaling.[3]

Macluraparishin C has been found to exert its neuroprotective effects by downregulating the phosphorylation of ERK, JNK, and p38 in response to oxidative stress.[2][3] By inhibiting the activation of the MAPK cascade, Macluraparishin C helps to prevent oxidative stress-induced cell death.[3]

Data Presentation

The following tables summarize the qualitative and semi-quantitative effects of Parishin C and Macluraparishin C on markers of cellular oxidative stress.

Table 1: Effect of Parishin C on Markers of Oxidative Stress in HT22 Cells

| Marker | Effect of LPS/Oxidative Stress | Effect of Parishin C Treatment | Reference |

| Reactive Oxygen Species (ROS) | Increased | Decreased | [4][5] |

| Hydrogen Peroxide (H₂O₂) | Increased | Decreased | [4] |

| Superoxide Anions | Increased | Decreased | [4] |

| Malondialdehyde (MDA) | Increased | Decreased | [4] |

| Superoxide Dismutase (SOD) | Decreased | Increased | [4] |

| Glutathione (GSH) | Decreased | Increased | [4] |

| Glutathione Peroxidase 4 (GPX4) | Decreased | Increased | [4] |

| Acyl-CoA Synthetase Long-Chain Family Member 4 (ASCL4) | Increased | Decreased | [4] |

Table 2: Effect of Macluraparishin C on Markers of Oxidative Stress in SH-SY5Y Cells and Gerbil Hippocampus

| Marker | Effect of H₂O₂/Ischemia | Effect of Macluraparishin C Treatment | Reference |

| Cell Viability | Decreased | Increased (dose-dependently) | [3] |

| Lactate Dehydrogenase (LDH) Release | Increased | Decreased (concentration-dependently) | [3] |

| Superoxide Dismutase 2 (SOD2) | Decreased | Regulated | [2][3] |